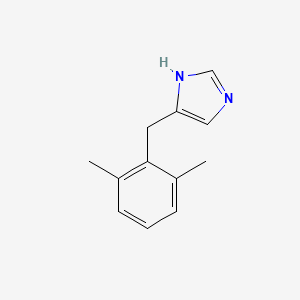![molecular formula C25H31FO7 B1220465 methyl 2-[(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetate](/img/structure/B1220465.png)
methyl 2-[(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)(oxo)acetate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)(oxo)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that target the functional groups present in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
Methyl (4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)(oxo)acetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Mécanisme D'action
The mechanism of action of Methyl (4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)(oxo)acetate involves its interaction with specific molecular targets and pathways within cells. This compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Methyl (4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)(oxo)acetate include other fluorinated hydroxy compounds with similar ring structures and functional groups. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities .
Uniqueness: The uniqueness of Methyl (4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)(oxo)acetate lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H31FO7 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
methyl 2-[(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetate |
InChI |
InChI=1S/C25H31FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,28H,6-7,11-12H2,1-5H3/t15-,16-,17-,18-,22-,23-,24?,25-/m0/s1 |
Clé InChI |
MDMRGBNICACKDW-BNXKIOECSA-N |
SMILES isomérique |
C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)OC)CCC5=CC(=O)C=C[C@@]53C)F)O |
SMILES canonique |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)OC)C)O)F)C)C |
Synonymes |
TA oic methyl ester triamcinolone acetonide 21-oic acid methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-chlorooxan-2-yl]methyl acetate](/img/structure/B1220383.png)



![(8S,9S,10R,11S,13S,14S,17S)-17-(3-fluoroprop-1-ynyl)-11,17-dihydroxy-6,10,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1220389.png)


![6-Benzyl-5h-dibenzo[d,f][1,3]diazepine](/img/structure/B1220394.png)
![3-[2,3-Dihydro-2,2-dimethylbenzofuran-7-yl]-5-methoxy-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1220396.png)




